molecular formula C5H5N3O4 B2998662 2-(4-nitro-1H-pyrazol-5-yl)acetic acid CAS No. 2229119-18-8

2-(4-nitro-1H-pyrazol-5-yl)acetic acid

Cat. No.: B2998662
CAS No.: 2229119-18-8
M. Wt: 171.112
InChI Key: FMZLTQCFCSIAKO-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-5-yl)acetic acid is a chemical compound with the molecular formula C5H5N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid typically involves the nitration of pyrazole derivatives. One common method includes the nitration of 2-(3-amino-1H-pyrazol-5-yl)acetic acid using nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitro-1H-pyrazol-5-yl)acetic acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The acetic acid moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-amino-1H-pyrazol-5-yl)acetic acid.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the acetic acid moiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and an acetic acid moiety, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(4-nitro-1H-pyrazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c9-5(10)1-3-4(8(11)12)2-6-7-3/h2H,1H2,(H,6,7)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZLTQCFCSIAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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